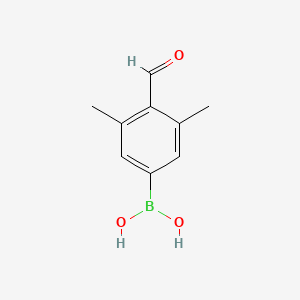

(4-Formyl-3,5-dimethylphenyl)boronic acid

Descripción

Significance of Organoboron Compounds in Chemical Synthesis and Materials Science

Organoboron compounds, a class of organometallic compounds featuring a carbon-boron bond, have become essential in organic synthesis. numberanalytics.comfiveable.me Their versatility is a key reason for their widespread use, finding application in everything from simple molecular changes to the construction of highly complex molecules. numberanalytics.com The unique characteristics of the boron atom allow it to form stable compounds with numerous organic groups. numberanalytics.com

One of the most significant applications of organoboron compounds is in the synthesis of pharmaceuticals. numberanalytics.com They have been instrumental in developing a wide array of medicines, including anticancer agents and antivirals. numberanalytics.com Beyond pharmaceuticals, these compounds are crucial in materials science and for the synthesis of complex natural products. numberanalytics.comacs.org Compared to other organometallic reagents, organoboron compounds are noted for their lower toxicity and greater stability, which makes them safer and easier to handle in a laboratory setting. fiveable.me

The development of organoboron chemistry was significantly advanced by the pioneering work of Herbert C. Brown in the mid-20th century, and the field has grown tremendously since the discovery of the Suzuki-Miyaura cross-coupling reaction in the late 1970s. numberanalytics.comacs.org

Overview of Arylboronic Acid Reactivity Profiles

Arylboronic acids exhibit a diverse range of reactivity, making them suitable for numerous chemical transformations. rsc.org A fundamental reaction is the Suzuki-Miyaura cross-coupling, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst to form a new carbon-carbon bond. numberanalytics.comlibretexts.org This reaction is a cornerstone of modern synthesis for creating biaryl compounds, conjugated systems, and other complex molecular architectures. numberanalytics.comlibretexts.org

The reactivity of arylboronic acids is influenced by several factors. A base is typically required in Suzuki-Miyaura couplings to facilitate the transfer of the aryl group from the boron to the metal catalyst. nih.gov However, competing reactions like oxidation and protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom—can reduce the efficiency of the desired coupling. nih.gov While oxidation can often be controlled by reaction conditions, protodeboronation is largely dependent on the specific structure of the boronic acid itself. nih.gov Some less stable boronic acids are particularly prone to this decomposition pathway. nih.gov

The stability of arylboronic acids and their esters can be influenced by pH. nih.govacs.org This pH-sensitivity has been harnessed in materials science to create "stimuli-responsive" materials. rsc.orgresearchgate.net For example, hydrogels cross-linked with arylboronate esters can be designed to degrade in acidic conditions or in the presence of certain molecules like diols or reactive oxygen species. rsc.orgresearchgate.net This dynamic covalent chemistry allows for the development of self-healing and responsive materials. rsc.orgresearchgate.net

Contextualization of (4-Formyl-3,5-dimethylphenyl)boronic Acid within the Arylboronic Acid Class

This compound is a specific arylboronic acid that possesses distinct structural features influencing its reactivity. It is a bifunctional molecule, containing both a boronic acid group and an aldehyde (formyl) group. wikipedia.org The phenyl ring is further substituted with two methyl groups, which introduce steric hindrance around the boronic acid moiety.

This combination of functional groups makes it a valuable building block in synthesis. The boronic acid can participate in characteristic reactions like the Suzuki-Miyaura coupling, while the aldehyde group offers a site for other transformations. sigmaaldrich.com The steric hindrance from the adjacent dimethyl groups can influence the rate and outcome of coupling reactions, a factor often exploited by chemists to achieve selective synthesis. acs.org

To understand the properties of This compound , it is useful to compare it with its parent and related structures: 4-Formylphenylboronic acid and 3,5-Dimethylphenylboronic acid .

4-Formylphenylboronic acid also contains both an aldehyde and a boronic acid. wikipedia.org It is a well-studied reagent used as a building block in the synthesis of various organic compounds, including those for dye-sensitized solar cells and potential protein synthesis inhibitors. sigmaaldrich.com It is known to participate in a wide range of palladium-catalyzed and copper-catalyzed cross-coupling reactions. sigmaaldrich.com

3,5-Dimethylphenylboronic acid features the same dimethyl substitution pattern but lacks the formyl group. sigmaaldrich.com It is primarily used as a reactant in Suzuki coupling reactions. sigmaaldrich.com The presence of the two methyl groups provides steric bulk, which can be a key feature in controlling the regioselectivity of certain reactions.

The properties of these compounds are summarized in the tables below.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BO₃ uni.lu |

| Molecular Weight | 178.08 g/mol uni.lu |

| IUPAC Name | This compound uni.lu |

| CAS Number | 1218790-71-6 calpaclab.com |

Physicochemical Properties of Related Arylboronic Acids

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | CAS Number |

|---|---|---|---|---|

| 4-Formylphenylboronic acid | C₇H₇BO₃ wikipedia.org | 149.94 g/mol wikipedia.org | 237-242 °C sigmaaldrich.com | 87199-17-5 sigmaaldrich.com |

| 3,5-Dimethylphenylboronic acid | C₈H₁₁BO₂ sigmaaldrich.com | 149.98 g/mol sigmaaldrich.com | 261-265 °C sigmaaldrich.com | 172975-69-8 sigmaaldrich.com |

Structure

2D Structure

Propiedades

IUPAC Name |

(4-formyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681619 | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-71-6 | |

| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Transformation Pathways of 4 Formyl 3,5 Dimethylphenyl Boronic Acid

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. reddit.com This palladium-catalyzed reaction couples an organoboron compound, such as (4-Formyl-3,5-dimethylphenyl)boronic acid, with an organic halide or triflate. reddit.comresearchgate.net Its significance is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi. reddit.com The reaction is widely employed in the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls. reddit.com

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states. nih.govacs.org The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.comacs.orgresearchgate.net

Oxidative Addition : The cycle begins with the active 14-electron Pd(0) species, which undergoes oxidative addition to an organic halide (R¹-X). reddit.comacs.orgresearchgate.net In this step, the palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds with the carbon and the halogen. researchgate.netresearchgate.net This process oxidizes the palladium from Pd(0) to a square-planar Pd(II) complex. reddit.comnih.gov The rate of this step is often the rate-determining step of the entire cycle and is influenced by the strength of the C-X bond. reddit.comresearchgate.net For aryl halides, the reactivity order is typically I > Br > Cl.

Transmetalation : This step involves the transfer of the organic group (R²) from the organoboron reagent to the Pd(II) complex. researchgate.net For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻). acs.org This boronate then reacts with the Pd(II) complex, displacing the halide and transferring the R² group to the palladium center. reddit.comresearchgate.netresearchgate.net This step is characteristic of the Suzuki-Miyaura reaction and distinguishes it from other cross-coupling reactions. researchgate.net

Reductive Elimination : In the final step, the two organic groups (R¹ and R²) coupled to the palladium center are eliminated to form the new carbon-carbon bond in the final product (R¹-R²). youtube.comacs.org This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.netnih.gov For reductive elimination to occur, the organopalladium complex typically needs to be in a cis configuration. acs.org

Recent studies using a combination of experimental and theoretical methods have provided a more detailed picture of the catalytic cycle. For instance, under certain catalytic conditions, it has been established that the oxidative addition of aryl bromides can occur to a more reactive 12-electron monoligated palladium complex, Pd(PPh₃). acs.org

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and tolerance of a wide array of functional groups, which is a key reason for its widespread use in the synthesis of complex molecules and pharmaceuticals. ed.ac.ukresearchgate.net

The reaction is effective with a diverse range of organic halides and triflates, including aryl, heteroaryl, vinyl, and alkyl derivatives. hes-so.ch Similarly, a wide variety of organoboron compounds, such as this compound, can be used. The electronic properties of the substrates can influence reactivity; electron-withdrawing groups on the organic halide and electron-donating groups on the organoboron reagent generally facilitate the reaction. acs.org However, highly active catalyst systems have been developed that can effectively couple both electron-rich and electron-poor partners. ed.ac.uk

A significant advantage of the Suzuki-Miyaura coupling is its compatibility with numerous functional groups that might be sensitive to other reaction conditions. For a compound like this compound, the presence of the aldehyde (formyl) group is a critical consideration. Fortunately, the Suzuki-Miyaura reaction is generally tolerant of aldehydes. Other functional groups that are well-tolerated include ketones, esters, amides, ethers, nitriles, and nitro groups. wikipedia.org However, certain functional groups can interfere with the reaction. For example, acidic protons, such as those in phenols and carboxylic acids, can react with the base and potentially inhibit the catalyst. ed.ac.uk Unprotected nitrogen-rich heterocycles can also sometimes inhibit the reaction by coordinating to the palladium center. acs.orged.ac.uk

Table 1: Functional Group Compatibility in Suzuki-Miyaura Coupling This table provides a general overview of the compatibility of various functional groups with typical Suzuki-Miyaura reaction conditions.

| Functional Group | Compatibility | Notes |

|---|---|---|

| Aldehydes (-CHO) | Compatible | Generally well-tolerated, as in this compound. |

| Ketones (-COR) | Compatible | Well-tolerated under most conditions. |

| Esters (-COOR) | Compatible | Generally stable. |

| Amides (-CONR₂) | Compatible | Highly stable functional group. |

| Nitriles (-CN) | Compatible | Generally compatible. |

| Nitro (-NO₂) | Compatible | Tolerated, though can be reduced under certain conditions with specific catalysts. |

| Alcohols (-OH) | Conditional | May require protection, especially phenols, due to acidic proton. |

| Amines (-NH₂) | Conditional | Primary and secondary amines can coordinate to palladium; protection may be necessary. |

| Carboxylic Acids (-COOH) | Incompatible | The acidic proton will react with the base; protection is required. ed.ac.uk |

| Thiols (-SH) | Incompatible | Strongly coordinate to and poison the palladium catalyst. |

Ligand Design: A vast array of ligands has been developed to improve the performance of palladium catalysts. These can be broadly categorized:

Phosphine (B1218219) Ligands: This is the most common class of ligands. They can be monodentate (e.g., triphenylphosphine, PPh₃) or bidentate (e.g., dppf, XantPhos). nih.govyoutube.com Electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), have proven to be exceptionally effective, particularly for coupling challenging substrates like aryl chlorides or hindered reactants. youtube.comresearchgate.net These ligands promote oxidative addition and reductive elimination.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. nih.gov This stability makes them effective in preventing catalyst decomposition at high temperatures. PEPPSI-type catalysts are a well-known example of palladium-NHC precatalysts. nih.gov

Catalyst Optimization: Optimization of the catalyst system involves several factors:

Palladium Precatalysts: Instead of using air-sensitive Pd(0) sources directly, more stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ are often used. nih.govacs.org These are reduced in situ to the active Pd(0) species. More advanced precatalysts have been designed for easier activation and improved stability. acs.orged.ac.uk

Catalyst Loading: High catalyst activity allows for very low catalyst loadings, often in the range of 0.025 to 1 mol%, which is economically and environmentally beneficial. acs.orgacs.org

Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, water) is critical for optimizing the reaction, as they influence the rate of transmetalation and the solubility of the reagents. acs.orgacs.org

Table 2: Common Ligands for Suzuki-Miyaura Coupling A selection of commonly used phosphine ligands and their general applications.

| Ligand | Type | Key Features & Applications |

|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Classical, inexpensive ligand. Effective for simple aryl iodides and bromides. acs.org |

| Tri-tert-butylphosphine (P(tBu)₃) | Monodentate Phosphine | Bulky and electron-rich. Good for coupling of aryl chlorides. |

| XPhos | Biaryl Monophosphine | Highly active, bulky, and electron-rich. Broad scope, including hindered substrates and aryl chlorides. wikipedia.org |

| SPhos | Biaryl Monophosphine | Similar to XPhos, very high activity for a wide range of substrates, including heteroaryls. researchgate.net |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Robust ligand, often used for a wide variety of cross-coupling reactions. nih.gov |

| XantPhos | Bidentate Phosphine | Large natural bite angle, useful for controlling selectivity and coupling unreactive substrates. nih.gov |

Despite its utility, the Suzuki-Miyaura reaction can be compromised by side reactions that reduce yield and complicate purification. The two most common side reactions are protodeboronation and homocoupling.

Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the organoboron reagent by a proton source, replacing it with a carbon-hydrogen bond. researchgate.net This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product. The propensity for protodeboronation is highly dependent on the stability of the boronic acid, pH, and temperature. acs.orgresearchgate.net Boronic acids with electron-withdrawing groups, like this compound, can be more susceptible to this process, particularly under basic aqueous conditions. hes-so.ch

Strategies to mitigate protodeboronation include:

Use of Protecting Groups: The boronic acid functionality can be masked with a protecting group to form a more stable derivative, such as a boronate ester (e.g., pinacol (B44631) esters), an organotrifluoroborate, or an N-methyliminodiacetic acid (MIDA) boronate. nih.govyoutube.comresearchgate.netresearchgate.net These groups render the C-B bond less susceptible to protonolysis and can be cleaved in situ or in a separate step. The use of 1,8-diaminonaphthalene (B57835) (dan) as a protecting group has also been shown to be an effective solution to protodeboronation issues. acs.orgbris.ac.uk

Anhydrous Conditions: Performing the reaction under anhydrous conditions can minimize the primary proton source (water), thereby reducing the rate of protodeboronation.

Catalyst and Condition Optimization: Using highly active catalysts that promote a rapid catalytic cycle can ensure that the desired cross-coupling reaction occurs much faster than the competing protodeboronation. ed.ac.ukresearchgate.net Careful selection of the base and solvent is also critical. acs.org

Homocoupling: This side reaction involves the coupling of two molecules of the organoboron reagent to form a symmetrical biaryl (R²-R²). Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. acs.orgacs.org

Strategies to mitigate homocoupling include:

Exclusion of Oxygen: Rigorously deoxygenating the reaction mixture and solvents (e.g., by sparging with an inert gas like nitrogen or argon) is crucial to prevent oxygen-mediated homocoupling. acs.org

Use of Mild Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that can promote homocoupling, without interfering with the main catalytic cycle. acs.org

Bulky Ligands: The use of sterically demanding ligands can disfavor the formation of the intermediates required for the homocoupling pathway. reddit.com

The "slow-release" strategy is a sophisticated approach specifically designed to mitigate side reactions involving unstable organoboron reagents, most notably protodeboronation. researchgate.netresearchgate.net This method involves using a "masked" or protected form of the boronic acid that is more stable under the reaction conditions than the free boronic acid itself.

The core principle is to maintain a very low concentration of the free, reactive boronic acid in the reaction mixture at any given time. researchgate.net The protected boronic acid (e.g., a MIDA boronate or an organotrifluoroborate) slowly releases the active boronic acid into the catalytic cycle. researchgate.net This controlled liberation ensures that the rate of transmetalation in the productive cross-coupling pathway is sufficient, while the low concentration of the vulnerable boronic acid minimizes its degradation through side reactions like protodeboronation.

This dual-action approach has proven highly effective for the cross-coupling of notoriously unstable boronic acids, such as certain heteroarylboronic acids, allowing for high yields where conventional methods fail. researchgate.net By carefully tailoring the reaction conditions, the equilibrium between the stable, protected "reservoir" species and the active, free boronic acid can be controlled to favor the desired cross-coupling outcome.

Suzuki-Miyaura Cross-Coupling:

Enantioselective Variations of Suzuki-Miyaura Reactions with Boronic Esters

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and its enantioselective variants are crucial for the synthesis of chiral molecules. nih.gov While enantioselective Suzuki-Miyaura reactions are well-established for creating biaryl compounds, those that form stereocenters at C(sp3) hybridized carbons are less developed. nih.gov For a molecule like this compound, participation in such reactions typically requires its conversion into a boronic ester. This transformation is not merely a protective step but is integral to modulating the reactivity and success of the coupling.

The choice of the diol used to form the ester derivative significantly influences the rate of the transmetalation step in the catalytic cycle. nih.gov Studies have shown that both electron-deficient esters, such as those derived from catechol, and electron-rich esters from glycols can accelerate the transmetalation compared to the parent boronic acid. nih.gov For instance, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid. nih.gov This rate enhancement is attributed to a combination of electronic effects and conformational factors. nih.gov

Furthermore, the stability of the boronic acid moiety can be a practical issue in synthesis. youtube.com Boronic acids can be unstable, but their conversion to derivatives like diethanolamine (B148213) complexes can yield air- and water-stable crystalline solids that are directly usable in Suzuki coupling reactions under protic conditions. youtube.com The formyl group on the this compound is generally well-tolerated in Suzuki-Miyaura reactions, allowing for the synthesis of complex, functionalized biaryl compounds. tcichemicals.com

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-, Nickel-catalyzed)

Beyond palladium-catalyzed Suzuki reactions, the boronic acid group in this compound is a competent coupling partner in reactions catalyzed by other transition metals like copper and nickel. These alternative methods expand the synthetic utility of the compound, enabling the formation of various types of chemical bonds.

Copper-Catalyzed Reactions: Copper catalysis provides effective pathways for C-N and C-C bond formation. A ligandless and base-free protocol using copper(II) acetate (B1210297) enables the cross-coupling of arylboronic acids with both primary and secondary aliphatic amines and anilines. nih.gov This method is tolerant of a wide array of functional groups. nih.gov Additionally, copper-catalyzed stereospecific cross-couplings of boronic esters can be achieved with electrophiles such as alkynyl bromides and acyl chlorides, demonstrating the versatility of this approach. nih.gov The formyl group's presence is compatible with many of these conditions, as demonstrated in related systems where 4-formylphenylboronic acid undergoes copper-mediated fluoroalkylation and nitration. wikipedia.orgsigmaaldrich.com

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Arylboronic acids, including those with aldehyde functionalities, are compatible with nickel-catalyzed processes for forming C-C, C-S, and C-B bonds. polyu.edu.hkrsc.orgnih.gov For example, nickel catalysis can achieve the carbonylation of arylboronic acids using DMF as a source of carbon monoxide to produce diaryl ketones. rsc.org It is also effective in coupling arylboronic acids with substrates like 2-fluorobenzofurans and in forming carbon-sulfur bonds with alkyl thiols. rsc.orgbeilstein-journals.org The compatibility of nickel catalysts with aldehyde groups has been explicitly noted, highlighting the potential for selective transformations at the boronic acid site while preserving the formyl moiety for subsequent reactions. polyu.edu.hk

| Metal Catalyst | Reaction Type | Coupling Partner | Bond Formed | Source |

|---|---|---|---|---|

| Copper(II) acetate | Chan-Lam Coupling | Aliphatic Amines, Anilines | C-N | nih.gov |

| Nickel Bromide (NiBr₂) | Carbonylation | DMF (CO source) | C-C (Ketone) | rsc.org |

| Nickel(0) complex | C-F Activation Coupling | 2-Fluorobenzofurans | C-C | beilstein-journals.org |

| Nickel(0) complex | C-S Coupling | Alkyl Thiols | C-S | rsc.org |

| Nickel(II) Acetate | Stibine Synthesis | Halostibines | C-Sb | polyu.edu.hk |

Reactions Involving the Formyl Moiety

The aldehyde (formyl) group of this compound is a key functional handle for a variety of chemical transformations, allowing for molecular elaboration and the introduction of new functionalities.

The formyl group readily participates in condensation reactions to form new carbon-carbon bonds. A prominent example is the aldol-type condensation with active methylene (B1212753) compounds. researchgate.net These reactions, which can be catalyzed by boric acid under solvent-free microwave conditions, lead to the formation of α,β-unsaturated ketones, also known as chalcones. researchgate.net The process involves the initial aldol (B89426) addition followed by dehydration. researchgate.net Similarly, the formyl group can engage in multi-component reactions, such as the Hantzsch condensation, to construct complex heterocyclic systems. sigmaaldrich.com These transformations leverage the electrophilicity of the aldehyde carbon to build molecular complexity while retaining the boronic acid moiety for potential subsequent cross-coupling reactions.

| Reactant for Aldehyde | Catalyst/Conditions | Product Class | Source |

|---|---|---|---|

| Acetophenone Derivatives | Boric Acid, Microwave | α,β-Unsaturated Ketone (Chalcone) | researchgate.net |

| Ethyl Acetoacetate, Ammonium Acetate | Triethylamine | Dihydropyridine (Hantzsch Reaction) | sigmaaldrich.com |

Reductive amination, or reductive alkylation, is a powerful method for converting aldehydes into amines. sigmaaldrich.com This transformation is highly effective for the formyl group on substituted phenyl rings. Research on the closely related 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid demonstrates that its aldehyde group undergoes efficient reductive amination with a broad range of primary amines, including anilines. nih.govresearchgate.net The reaction can be performed in a two-step sequence, involving the initial formation of an imine followed by reduction, or as a one-pot process. researchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough to not affect other functional groups. sigmaaldrich.comyoutube.com This reaction provides a direct route to secondary amines, which are important intermediates in medicinal chemistry and materials science.

| Amine Type | Reducing Agent | Acid/Catalyst (if any) | Product | Source |

|---|---|---|---|---|

| Primary Amines (e.g., Alkylamines, Anilines) | Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid (to facilitate imine formation) | Secondary Amine | nih.govresearchgate.net |

| Primary or Secondary Amines | Sodium Triacetoxyborohydride (Na(OAc)₃BH) | None typically required | Secondary or Tertiary Amine | youtube.com |

| Ammonia | H₂/Pd/C | None | Primary Amine | youtube.com |

The formyl group serves as a versatile anchor for derivatization, enabling its conversion into other functional groups or its temporary modification to facilitate reactions elsewhere in the molecule. A common strategy in multi-step synthesis is the protection of the aldehyde, often as an acetal. wikipedia.org For example, reacting the aldehyde with an alcohol like ethanol (B145695) in the presence of an acid catalyst forms a diethyl acetal. wikipedia.org This protected form is stable to various reaction conditions, such as Grignard reagent formation, and the aldehyde can be readily regenerated later via acidic work-up. wikipedia.org

Furthermore, the products of the reactions described above represent key derivatizations. The alkenes formed from condensation reactions (3.2.1) and the amines from reductive amination (3.2.2) are themselves functional groups that can undergo a vast range of subsequent chemical transformations, significantly expanding the synthetic pathways available from this compound.

Boronic Acid-Mediated Dynamic Covalent Chemistries

The boronic acid functional group is capable of engaging in reversible covalent bond formation, which is the foundation of dynamic covalent chemistry. This property is most commonly observed in the reaction of boronic acids with diols to form boronic esters and in their self-condensation to form cyclic anhydrides known as boroxines. wikipedia.orgresearchgate.net this compound, like other arylboronic acids, readily forms a trimeric boroxine (B1236090) through the reversible elimination of water. wikipedia.org This equilibrium between the monomeric acid and the boroxine is a classic example of a dynamic covalent system. The formation of boroxines can sometimes complicate purification but also represents a stable, dehydrated form of the reagent. wikipedia.org

Beyond self-condensation, boronic acids can form reversible covalent interactions with other molecules containing diol or diamine functionalities. youtube.comresearchgate.net This ability allows them to act as catalysts or activators for certain reactions by temporarily binding to substrates. researchgate.net These dynamic interactions are central to applications in chemical sensing, self-healing materials, and controlled drug delivery systems, highlighting a functional dimension of this compound that extends beyond its role as a simple cross-coupling substrate.

Reversible Cis-Diol Conjugation

One of the hallmark reactions of boronic acids is their ability to form reversible covalent bonds with cis-diols. This reaction is fundamental to their use in sensors, purification, and dynamic chemical systems. rsc.orgrsc.org

The process involves the esterification of the boronic acid with a 1,2- or 1,3-diol to form a cyclic boronate ester. The reaction is an equilibrium that is highly sensitive to pH. Arylboronic acids like this compound exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral species is generally more reactive towards diols, and its formation is favored at higher pH levels. This pH-dependent equilibrium allows for the reversible nature of the conjugation; the boronate ester can be formed at a specific pH and dissociated by lowering the pH, releasing the diol. rsc.org This dynamic behavior is a cornerstone of what is sometimes referred to as dynamic covalent chemistry. rsc.org

Factors Influencing Reversible Cis-Diol Conjugation

| Factor | Effect on Conjugation | Mechanism |

|---|---|---|

| pH | Higher pH (typically > pKa of the boronic acid) favors boronate ester formation. | Increased concentration of the more reactive tetrahedral boronate anion. |

| Diol Structure | Prefers diols on a rigid framework (e.g., carbohydrates) with a favorable steric arrangement. | The stability of the resulting five- or six-membered cyclic boronate ester is dependent on the diol's conformation. |

| Solvent | Aqueous environments are typical; the presence of water is necessary for the hydrolysis that drives reversibility. | Water acts as a reactant in the reverse (hydrolysis) reaction. |

| Temperature | Affects the equilibrium position and reaction kinetics. | Standard thermodynamic principles apply (Le Chatelier's principle). |

Iminoboronate Formation and Stability

The presence of a formyl group ortho to the boronic acid in compounds like this compound enables a unique intramolecular interaction upon reaction with amines. This leads to the formation of an iminoboronate, a structure where a dative bond forms between the imine nitrogen and the electron-deficient boron atom. rsc.orgrsc.org

This reaction proceeds via the initial formation of an imine (Schiff base) from the aldehyde and an amine. The neighboring boronic acid group then interacts with the imine nitrogen. This intramolecular coordination significantly influences the reactivity and stability of the resulting C=N bond. Compared to simple imines, iminoboronates can exhibit enhanced thermodynamic stability. rsc.org However, this same interaction can also activate the imine for hydrolysis or exchange with other nucleophiles, making the conjugation dynamic and reversible under physiological conditions. rsc.org The extent of iminoboronate formation and its subsequent stability is a key area of research, as it allows for the fine-tuning of dynamic combinatorial libraries and bioconjugation strategies. rsc.orgrsc.org

Key Characteristics of Iminoboronate Formation

| Feature | Description | Research Finding |

|---|---|---|

| Reaction Rate | Can be significantly faster than standard imine formation. | The ortho-boronic acid group can act as an intramolecular catalyst. |

| Reversibility | The conjugation is typically reversible and dynamic. | Iminoboronate formation activates the imine bond toward hydrolysis and exchange with other nucleophiles. rsc.org |

| pH Dependence | The rate and equilibrium are sensitive to pH. | The reaction is often optimal at or near neutral pH, which is advantageous for biological applications. rsc.org |

| Stability | Stability is influenced by the nature of the amine and substituents on the aryl ring. | The extent of dative bond formation between nitrogen and boron correlates with the conjugate's stability. rsc.org |

Applications of "Click" Chemistry with Boronic Acids

"Click" chemistry describes a class of reactions that are modular, high-yielding, and generate minimal byproducts. nih.gov The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. nih.govrsc.org Boronic acids, including functionalized structures like this compound, are often incorporated into molecules that participate in these reactions to add further functionality. nih.govnih.gov

The integration of boronic acids with click chemistry allows for the construction of complex molecules, such as chemical probes or drug-delivery systems. nih.govresearchgate.net For example, a boronic acid-containing molecule might be equipped with an alkyne handle, allowing it to be "clicked" onto a biomolecule functionalized with an azide.

A significant research finding in this area is the potential for copper-mediated degradation of the boronic acid moiety during the CuAAC reaction. nih.gov The copper catalyst can promote protodeboronation, a side reaction where the C-B bond is cleaved, removing the boronic acid function. wikipedia.org Research has focused on mitigating this issue through the use of protective groups, specialized ligands, or by developing copper-free click reactions. nih.gov Despite this challenge, CuAAC remains a powerful tool for modifying boronic acid-containing compounds due to its reliability and efficiency. nih.govrsc.org

Overview of Relevant Click Chemistry Reactions

| Reaction Type | Description | Key Features |

|---|---|---|

| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted triazole. nih.gov | High efficiency, mild reaction conditions, bioorthogonal. Can be sensitive to copper, potentially leading to side reactions with boronic acids. nih.govnih.gov |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition uses strained cyclooctynes to react with azides without a copper catalyst. | Copper-free, making it highly biocompatible. The kinetics are often dependent on the specific strained alkyne used. |

| Tetrazine Ligation | Rapid reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). | Extremely fast kinetics, catalyst-free, and bioorthogonal. |

Applications in Chemical Biology and Medicinal Chemistry Research

Bioconjugation Strategies with Boronic Acids

Bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides, is a cornerstone of chemical biology. rsc.org Boronic acids have emerged as valuable reagents in this field due to their unique reactivity. nih.govrsc.org

A key feature of boronic acids is their ability to form reversible covalent bonds with diols and other nucleophiles. rsc.orgacs.org This reactivity is fundamental to their use in creating stimuli-responsive biomaterials. rsc.org The boronic acid moiety can react with 1,2-, 1,3-, or 1,4-diols present in many biological molecules, such as carbohydrates, to form cyclic boronate esters. acs.org This interaction is typically reversible and sensitive to pH, which allows for the controlled release of conjugated molecules under specific physiological conditions. acs.orgacs.org

The dynamic nature of the bonds formed by boronic acids, particularly with amines to form iminoboronates, provides a powerful mechanism for creating reversible covalent ligands. nih.gov This reversibility is advantageous for applications where transient binding is desired, such as in the development of probes and sensors. nih.gov The equilibrium between the trigonal planar boronic acid and the tetrahedral boronate species can be influenced by the surrounding environment, making these conjugates responsive to external stimuli. rsc.org

While reversible interactions are a hallmark of boronic acid chemistry, stable bioconjugations are also achievable and highly sought after for creating robust molecular tools. nih.govrsc.org Strategies have been developed to "lock" the boronate ester or iminoboronate in a stable form. For instance, the reaction of ortho-carbonyl substituted phenylboronic acids with certain hydrazide derivatives can lead to the formation of highly stable, tricyclic products. acs.orgnih.gov These reactions are often rapid and can proceed under physiological conditions, making them suitable for modifying complex biomolecules. acs.org

The formation of stable linkages expands the utility of boronic acids beyond transient interactions, enabling their use in applications requiring long-term stability, such as in the construction of antibody-drug conjugates or for the permanent labeling of proteins. nih.govnih.gov

The development of orthogonal bioconjugation reactions has paved the way for the construction of complex, multifunctional biomolecules. Boronic acids have been instrumental in this area through the use of boronic acid pairs that react under different catalytic conditions. bohrium.comacs.orgacs.orgnih.gov For example, a pair of boronic acid functional groups, such as a 2-nitro-arylboronic acid (NAB) and an (E)-alkenylboronic acid (EAB), can undergo sequential cross-coupling reactions. bohrium.comacs.orgacs.orgnih.gov

This sequential approach allows for the stepwise construction of bioconjugates. bohrium.comacs.org The first boronic acid can be selectively coupled to a biomolecule, followed by the coupling of the second boronic acid to another molecule, enabling the precise assembly of protein-protein conjugates or other complex structures. bohrium.comacs.org This strategy highlights the versatility of boronic acids in creating sophisticated biomolecular architectures. nih.gov

The ability of boronic acids to interact with specific biological markers has made them valuable components of targeted drug delivery systems. acs.orgacs.org Phenylboronic acid and its derivatives can act as targeting ligands for sialic acid, which is often overexpressed on the surface of cancer cells. nih.govrsc.org This interaction can be exploited to enhance the delivery of therapeutic agents to tumor tissues. nih.govrsc.org

Furthermore, the pH-responsive nature of boronate ester formation is a key feature in the design of stimuli-responsive drug delivery vehicles. nih.govmdpi.com Nanoparticles functionalized with boronic acids can be engineered to release their cargo in the acidic microenvironment of tumors, thereby increasing the specificity and efficacy of the treatment. nih.govresearchgate.net The formation of B-N coordination bonds with boronic acids has also been used to create nanoparticles that are responsive to multiple stimuli, including ATP and acidic pH, for intelligent drug delivery. nih.gov

Enzyme Inhibition and Drug Discovery Research

Boronic acids are a well-established class of enzyme inhibitors, with several boronic acid-containing drugs approved for clinical use. rsc.orgresearchgate.net Their ability to mimic the transition state of enzymatic reactions makes them potent and specific inhibitors. nih.gov

Bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. acs.org Boronic acids have emerged as a promising class of β-lactamase inhibitors. nih.govmdpi.com They act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases. nih.govmdpi.com This interaction mimics the tetrahedral intermediate formed during the hydrolysis of the β-lactam ring, thus inhibiting the enzyme. nih.govmdpi.com

For metallo-β-lactamases, boronic acids can form covalent adducts with the catalytic hydroxide (B78521) anion in the active site. mdpi.comdoaj.org The electrophilic nature of the boron atom facilitates this interaction. mdpi.com Research has shown that various boronic acid derivatives can effectively inhibit different classes of β-lactamases, including clinically relevant carbapenemases. mdpi.comfrontiersin.org The inhibitory activity of these compounds can be fine-tuned by modifying the substituents on the phenyl ring. nih.govacs.org For instance, kinetic studies have identified boronic acids with Ki values in the nanomolar range against certain β-lactamases. mdpi.com

Interactive Data Tables

Table 1: Inhibition of β-Lactamases by Boronic Acid Derivatives

This table presents the inhibitory constants (Ki) of various boronic acid compounds against different β-lactamase enzymes, as reported in the literature.

| Compound/Warhead | Enzyme | Ki Value | Reference |

| Warhead 3 | KPC-2 | 2.3 µM | mdpi.com |

| Warhead 3 | AmpC | 700 nM | mdpi.com |

| Compound 5 | KPC-2 | 730 nM | mdpi.com |

| Compound 10a | AmpC | 140 nM | mdpi.com |

| BA3 | OXA-24/40 | ~5 µM | nih.gov |

| BA4 | OXA-24/40 | ~5 µM | nih.gov |

| BA8 | OXA-24/40 | ~5 µM | nih.gov |

| BA16 | OXA-24/40 | ~5 µM | nih.gov |

Kinetic Target-Guided Synthesis (KTGS) in Inhibitor Discovery

Kinetic Target-Guided Synthesis (KTGS), also known as in situ click chemistry, is a powerful method for identifying potent enzyme inhibitors. This strategy utilizes the biological target itself to catalyze the formation of its own inhibitor from a pool of reactive fragments. While direct studies employing (4-Formyl-3,5-dimethylphenyl)boronic acid in KTGS are not prominent in the literature, related formylphenylboronic acids have been utilized in similar methodologies. For instance, 2-formylphenylboronic acid has been used in protein-templated reactions to identify new inhibitor scaffolds. imicams.ac.cn Furthermore, other boronic acid derivatives, such as 3-azidomethylphenyl boronic acid, have been successfully used in KTGS experiments to discover potent inhibitors for enzymes like β-lactamases. researchgate.net These examples highlight the potential of the formylphenylboronic acid scaffold in target-driven drug discovery, where the formyl group can react with one fragment while the boronic acid reversibly binds within the enzyme's active site, facilitating the synthesis of a high-affinity inhibitor. imicams.ac.cnresearchgate.net

Anticancer Research with Boronic Acid Derivatives

Boronic acid derivatives are a significant class of compounds in anticancer research, largely due to their ability to act as proteasome inhibitors. nih.govnih.gov The proteasome is a critical complex for protein degradation, and its inhibition can lead to the accumulation of pro-apoptotic proteins in cancer cells, ultimately causing cell death. nih.gov

Research into boronic chalcones has demonstrated potent anticancer activity. nih.gov One study evaluated a series of these compounds and found that a derivative, 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114), exhibited significant growth-inhibitory activity by inhibiting the chymotrypsin-like activity of the 20S proteasome. nih.gov This inhibition led to the accumulation of ubiquitinated proteins and induced apoptosis. nih.gov Similarly, N-Alkylaminoferrocene (NAAF)-based prodrugs have been shown to hydrolyze into active arylboronic acids under the high reactive oxygen species (ROS) conditions typical of cancer cells, leading to cancer cell death. bldpharm.com Phenylboronic acid (PBA) and its derivatives have also been shown to inhibit the migration of cancer cells, a key process in metastasis. imicams.ac.cnnih.gov

The activity of boron-containing compounds, such as fingolimod (B1672674) derivatives, has been found to be significantly enhanced compared to their boron-free counterparts and even established chemotherapy drugs like 5-fluorouracil. sigmaaldrich.com These boron-containing fingolimod derivatives were effective in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including colorectal, osteosarcoma, and glioblastoma cells. sigmaaldrich.com

| Compound/Derivative Class | Mechanism of Action | Observed Effect | Cancer Cell Lines Studied |

|---|---|---|---|

| Boronic Chalcones (e.g., AM114) | Inhibition of 20S proteasome | Inhibited growth, induced apoptosis | General cancer cell lines |

| N-Alkylaminoferrocene (NAAF) Prodrugs | Hydrolysis to active arylboronic acids in high ROS environments | Increased oxidative stress, cell death | Not specified |

| Phenylboronic Acid (PBA) | Inhibition of Rho family GTP-binding proteins | Inhibited cancer cell migration | Prostate cancer cells (DU-145) |

| Boron-containing Fingolimod Derivatives | Induction of apoptosis | Inhibited cell proliferation | HT-29 (colorectal), SaOs-2 (osteosarcoma), U87-MG (glioblastoma) |

Wound Healing and Cell Migration Studies with Formylphenylboronic Acid Derivatives

Formylphenylboronic acid derivatives have demonstrated significant potential in promoting wound healing, particularly in complex cases like diabetic ulcers. researchgate.netnih.gov These compounds can enhance various stages of the healing process. For example, 4-formylphenylboronic acid has been shown to significantly improve wound healing in diabetic rats by promoting re-epithelialization, fibroblast proliferation, and angiogenesis. nih.govresearchgate.net

A complex of quercetin (B1663063) and 4-formylphenylboronic acid (4FPBA-Q) not only showed significant antibacterial effects against pathogens common in diabetic foot ulcers but also markedly improved wound healing rates in diabetic rats. nih.gov After 10 days, this complex led to significantly enhanced re-epithelialization and angiogenesis. nih.gov

Studies on 2-formylphenylboronic acid have investigated its effects on fibroblast cell lines, which are crucial for tissue regeneration. researchgate.net The compound showed a concentration-dependent effect on cell viability and migration. researchgate.netnih.gov At optimal concentrations, it significantly accelerated wound closure in cell migration tests. researchgate.net

| Compound | Concentration | Time Point | Wound Closure Rate (%) | Cell Line |

|---|---|---|---|---|

| Control | N/A | 12 hours | 3.36 | L929 Fibroblast |

| Control | N/A | 24 hours | 6.96 | L929 Fibroblast |

| 2-Formylphenylboronic acid | Not specified | 12 hours | 26 | L929 Fibroblast |

| 2-Formylphenylboronic acid | Not specified | 24 hours | 46 | L929 Fibroblast |

Data sourced from a study on in vitro cell migration. researchgate.net

Biomolecular Sensing and Probes

The inherent ability of the boronic acid group to interact with diols makes these compounds excellent candidates for developing sensors and probes for biological molecules.

Carbohydrate Recognition and Sensing

The boronic acid moiety is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural features of saccharides. nih.govvwr.com This interaction is the foundation for using boronic acid derivatives as artificial carbohydrate receptors. nih.govsigmaaldrich.com Phenylboronic acid (PBA) has been reported to selectively bind to the glycerol (B35011) side chain of sialic acids, which are often overexpressed on the surface of cancer cells. vwr.com This specific recognition makes PBA derivatives valuable for targeting and identifying cancerous tissues. nih.govvwr.com

The interaction can be harnessed to create sensors where the binding event triggers a detectable signal. nih.gov For instance, boronic acids can bind to glycoproteins present in cell membranes, a property that can be exploited not only for sensing but also for modulating cellular processes like wound healing by interacting with lymphocytes. researchgate.net The design of these sensors often involves creating a specific "binding pocket" that provides selectivity for a particular saccharide, such as glucose, over others like fructose. nih.gov

Fluorescent Labeling and Imaging Probes

The development of fluorescent probes is a cornerstone of modern bio-imaging. Boronic acids can be incorporated into fluorescent molecules to create sensors that change their optical properties upon binding to a target analyte. nih.gov The reaction of 2-formylphenylboronic acid with various compounds has been used to synthesize novel fluorophores. nih.gov

Anthracene-based diboronic acids have been developed as fluorescent sensors capable of detecting specific carbohydrate structures like the sialyl Lewis X antigen, a marker for certain cancers. These probes can selectively label cells expressing the target antigen, allowing for their visualization. The mechanism of these sensors often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of a saccharide to the boronic acid group alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. nih.gov Furthermore, specific fluorescent sensors have been developed to detect the presence of boronic acid derivatives inside cells, which is useful for tracking the uptake and distribution of boronic acid-based drugs.

Role in Advanced Materials and Supramolecular Chemistry

Development of Stimuli-Responsive Materials

The integration of (4-Formyl-3,5-dimethylphenyl)boronic acid into polymeric structures is a key strategy for creating materials that can respond to specific environmental cues. Phenylboronic acid (PBA)-containing polymers are well-known for their ability to react with diols, leading to the formation of boronate esters. nih.gov This interaction can be harnessed to create hydrogels that exhibit self-healing properties due to the dynamic covalent nature of the boronate ester bond. rsc.org

The presence of the boronic acid makes these materials sensitive to changes in pH; the boronate ester linkage is generally more stable at higher pH and hydrolyzes in acidic conditions. rsc.org Furthermore, these materials can respond to the presence of saccharides, as the boronic acid can exchange its binding partner, leading to changes in the material's properties, such as swelling or degradation. rsc.org This glucose-responsive behavior is of particular interest for applications in controlled drug delivery. mdpi.comnih.gov The formyl group on This compound allows for its covalent incorporation into a polymer backbone or for the attachment of other functional moieties, enhancing the complexity and responsiveness of the resulting material.

A notable application of boronic acid-modified materials is in the development of self-assembling systems. For instance, dipeptides modified with a boronic acid functionality have been shown to self-assemble into hydrogels that respond to pH, ionic strength, and the presence of polyols. rsc.org While this research did not use the specific dimethylated formyl derivative, it highlights the potential of boronic acid-appended building blocks in creating multi-stimuli responsive materials.

Below is an interactive table summarizing the stimuli-responsive behavior of phenylboronic acid-based materials, which is applicable to polymers functionalized with This compound .

| Stimulus | Mechanism of Action | Potential Application |

| pH | Reversible formation/hydrolysis of boronate esters. | pH-triggered drug release, environmental sensing. |

| Saccharides (e.g., Glucose) | Competitive binding with diols, leading to dissociation of crosslinks. | Glucose-responsive insulin (B600854) delivery systems. mdpi.com |

| Reactive Oxygen Species (ROS) | Oxidation of the boronic acid group, leading to irreversible cleavage. | Targeted drug delivery to sites of inflammation or tumors. rsc.org |

| Temperature | Can influence the equilibrium of boronate ester formation and hydration. | Thermo-responsive hydrogels and sensors. |

Integration into Dynamic Combinatorial Libraries

Dynamic combinatorial chemistry (DCC) is a powerful technique for the discovery of new molecules with specific functions, such as enzyme inhibitors or molecular receptors. wikipedia.org This method relies on the generation of a library of interconverting molecules in thermodynamic equilibrium. The introduction of a target molecule (a template) can shift the equilibrium to favor the amplification of the library member with the highest affinity for the template. acs.org

The reversible nature of boronate ester formation and imine/hydrazone chemistry makes boronic acids and aldehydes key components in the construction of dynamic combinatorial libraries (DCLs). acs.orgscispace.comnih.govThis compound is an ideal building block for such libraries due to its two distinct reactive sites. It can participate in two orthogonal reversible reactions: boronate ester exchange with diols and imine/hydrazone formation with amines/hydrazines. acs.orgnih.gov

For example, a DCL could be constructed from This compound , a selection of diols, and a variety of hydrazides. In the presence of a biological target, such as a protein, the library would re-equilibrate to amplify the combination of building blocks that results in the most potent inhibitor. nih.gov The dimethyl substitution on the phenyl ring of the target compound can influence the geometry and binding affinity of the resulting library members, potentially leading to the discovery of highly specific ligands.

Surface Functionalization and Immobilization Strategies

The ability to modify surfaces with specific chemical functionalities is crucial for a wide range of applications, from biosensors to biocompatible coatings. acs.orgnih.govThis compound offers a versatile platform for surface functionalization due to its dual reactivity.

The boronic acid group can be used to immobilize the molecule onto surfaces that present diol functionalities. More commonly, boronic acids are attached to surfaces to create a platform for the specific capture of diol-containing molecules, such as glycoproteins or saccharides. nih.gov For example, a surface functionalized with This compound could be used to selectively bind and detect specific glycoproteins. The formyl group would remain available for subsequent chemical reactions, allowing for the creation of a multi-functional surface.

Alternatively, the formyl group can be used to anchor the molecule to a surface that has been pre-functionalized with amine or hydrazide groups, forming stable imine or hydrazone linkages. This would leave the boronic acid group exposed and available for interaction with the surrounding environment. Such a strategy is employed in the development of enzyme-free glucose sensors, where a conductive polymer surface is functionalized with phenylboronic acid derivatives to monitor glucose levels. acs.org

The immobilization of bifunctional molecules like This compound is also a key step in creating mucoadhesive drug delivery systems. nih.gov Polymers functionalized with phenylboronic acid can interact with the mucin layer of biological tissues, which is rich in sialic acid (a diol-containing sugar), thereby increasing the residence time of a drug at the site of administration. nih.gov

The following table outlines strategies for the immobilization of This compound on various surfaces.

| Immobilization Strategy | Surface Functional Group | Resulting Linkage | Exposed Functional Group |

| Via Formyl Group | Amine (-NH2) | Imine | Boronic Acid |

| Hydrazide (-CONHNH2) | Hydrazone | Boronic Acid | |

| Via Boronic Acid | Diol (-OH, -OH) | Boronate Ester | Formyl |

| Via Aryl Group (less common) | Activated Surface (e.g., diazonium salt) | C-C or C-N bond | Formyl and Boronic Acid |

Mechanistic Insights and Theoretical Investigations

Computational Studies on Reaction Pathways and Selectivity

Detailed computational studies specifically investigating the reaction pathways and selectivity of (4-Formyl-3,5-dimethylphenyl)boronic acid are not extensively available in the public domain. However, general principles derived from theoretical studies on analogous arylboronic acids can offer predictive insights. Computational chemistry, utilizing methods like Density Functional Theory (DFT), is a powerful tool for mapping the energetic landscapes of chemical reactions. wikipedia.orgscispace.com For a substituted phenylboronic acid such as this, computational models would typically be employed to investigate its participation in reactions like the Suzuki-Miyaura coupling. These studies would calculate the energies of transition states and intermediates for the key steps of oxidative addition, transmetalation, and reductive elimination.

The selectivity (chemo-, regio-, and stereo-) of reactions involving this compound would be heavily influenced by the electronic and steric effects of the formyl and dimethyl substituents. Theoretical models can predict how these groups modulate the electron density of the boronic acid moiety and the aromatic ring, thereby affecting the kinetics and thermodynamics of different reaction pathways. For instance, the electron-withdrawing nature of the formyl group and the electron-donating nature of the methyl groups would have opposing effects on the boron atom's Lewis acidity.

Electronic Properties of Boron and their Influence on Reactivity

The electronic properties of the boron atom in this compound are central to its reactivity. The boron atom possesses a vacant p-orbital, rendering it Lewis acidic. The substituents on the phenyl ring significantly modulate this acidity. The two methyl groups at the 3 and 5 positions are electron-donating through an inductive effect, which increases the electron density on the aromatic ring and, to a lesser extent, on the boron atom. This would tend to decrease the Lewis acidity of the boronic acid.

Table 1: Predicted Electronic Influence of Substituents on the Boron Atom

| Substituent | Position | Electronic Effect | Influence on Boron's Lewis Acidity |

|---|---|---|---|

| Formyl | 4 | Electron-withdrawing | Increase |

| Methyl | 3 | Electron-donating | Decrease |

Activation Modes and Intermolecular Interactions in Boronic Acid Systems

Boronic acids, including this compound, can be activated through several modes for catalytic applications. rsc.org A primary mode of activation involves the interaction of the Lewis acidic boron center with a Lewis base. This can be an external reagent or a solvent molecule. Such an interaction forms a tetracoordinate boronate species, which is often more reactive in subsequent steps like transmetalation in cross-coupling reactions. wikipedia.org

Another significant activation pathway is through dehydration to form the corresponding boroxine (B1236090), a cyclic trimer. Boroxines are often the active species in certain catalytic cycles. The equilibrium between the boronic acid and its boroxine can be influenced by reaction conditions such as temperature and the presence of dehydrating agents.

Intermolecular interactions play a crucial role in the solid-state structure and solution-phase behavior of this compound. In the solid state, boronic acids are known to form hydrogen-bonded dimers or extended networks. diva-portal.org The boronic acid functional group can act as both a hydrogen bond donor (the B-OH protons) and acceptor (the oxygen atoms). The presence of the formyl group introduces an additional site for intermolecular interactions, potentially leading to the formation of specific supramolecular assemblies through hydrogen bonding or dipole-dipole interactions. rsc.org These interactions can influence the molecule's physical properties and its reactivity in the solid state. Theoretical studies employing methods that account for dispersion forces are often used to analyze these non-covalent interactions. rsc.orgdiva-portal.org

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of arylboronic acids has a rich history, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a key research focus. While traditional methods for synthesizing related compounds like 3,5-dimethylphenylboronic acid often rely on Grignard reagents and trialkyl borates, future research is expected to pivot towards more sustainable approaches for producing (4-Formyl-3,5-dimethylphenyl)boronic acid. chemicalbook.com

Emerging synthetic strategies aim to minimize waste, reduce the use of hazardous reagents, and improve atom economy. bohrium.com Key areas of development include:

Transition-Metal-Catalyzed C-H Borylation: Direct borylation of the C-H bond on the aromatic ring offers a more atom-economical route compared to traditional methods that require pre-functionalized starting materials like haloarenes. nih.gov Research into selective catalysts for the formyl- and dimethyl-substituted benzene (B151609) ring will be crucial.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. bohrium.com The development of flow-based syntheses for this compound could streamline its production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a green and powerful tool for organic synthesis. nih.gov Exploring photoredox-catalyzed borylation reactions could provide a mild and efficient pathway to this and other functionalized arylboronic acids.

A comparative look at synthetic approaches for related arylboronic acids highlights the trend towards more sustainable methods.

| Synthetic Method | Key Features | Sustainability Aspect |

| Grignard Reaction | Utilizes organomagnesium compounds and borate (B1201080) esters. | Often requires stoichiometric reagents and can generate significant waste. |

| Miyaura Borylation | Palladium-catalyzed cross-coupling of aryl halides with diboron (B99234) reagents. | Offers good functional group tolerance but uses a precious metal catalyst. |

| C-H Borylation | Direct functionalization of C-H bonds, often catalyzed by iridium or rhodium. | High atom economy, reduces pre-functionalization steps. |

| Photoredox Catalysis | Uses light to drive chemical reactions with a photocatalyst. | Mild reaction conditions, potential for using renewable energy sources. |

Expanded Catalytic Applications and Asymmetric Synthesis

The boronic acid group is not merely a synthetic handle for cross-coupling reactions; it can also act as a catalyst itself. nih.govnih.govresearchgate.netacs.orgacs.org The Lewis acidic nature of the boron atom allows it to activate a variety of functional groups, opening up new avenues for catalysis. nih.govnih.govresearchgate.netacs.orgacs.org For this compound, the interplay between the formyl and boronic acid groups could lead to novel catalytic activities.

Future research is anticipated to explore its use in:

Dehydrative Condensations: Catalyzing the formation of amides and esters from carboxylic acids and amines or alcohols, respectively, with water as the only byproduct. acs.org

Cycloaddition Reactions: Acting as a Lewis acid to promote cycloaddition reactions, potentially with unique selectivity due to the specific substitution pattern. nih.gov

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new classes of organocatalysts for asymmetric synthesis. diva-portal.orgthieme-connect.comacs.orgacs.orgsu.seyoutube.com The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. acs.org

The field of asymmetric synthesis, in particular, stands to benefit from the unique structural features of this compound. By designing chiral environments around the boronic acid moiety, it may be possible to achieve high levels of stereocontrol in a variety of chemical transformations.

| Catalytic Application | Potential Role of this compound |

| Amide Bond Formation | Lewis acid activation of the carboxylic acid. |

| Friedel-Crafts Reactions | Activation of alcohols or other electrophiles. |

| Asymmetric Aldol (B89426) Reactions | Formation of chiral boron enolates. nih.gov |

| Asymmetric Allylation | In combination with chiral amines to create all-carbon quaternary centers. ualberta.ca |

Advanced Bioconjugation Technologies and Therapeutic Modalities

Boronic acids have emerged as powerful tools in chemical biology and medicine due to their ability to form reversible covalent bonds with diols, a common motif in biological molecules like sugars and glycoproteins. nih.govfrontiersin.orgnih.govnih.govnih.govrsc.orgrsc.orgacs.orgchem-soc.sinih.gov The presence of both a formyl group for potential ligation and a boronic acid for diol recognition makes this compound a highly attractive candidate for advanced bioconjugation and therapeutic applications.

Future research directions include:

Targeted Drug Delivery: The boronic acid can be used to target glycosylated proteins on the surface of cancer cells, while the formyl group can be used to attach a therapeutic payload. This dual functionality could lead to the development of highly specific drug delivery systems.

Diagnostic Probes: By incorporating a fluorescent reporter, this compound could be developed into a probe for detecting and imaging specific glycans or other biological molecules. frontiersin.orgacs.org

Reversible Covalent Inhibitors: The ability of boronic acids to form reversible covalent bonds with serine residues in the active sites of enzymes makes them attractive as potential enzyme inhibitors. nih.gov The specific substitution pattern of this compound could be tuned to achieve high selectivity for a particular enzyme target. nih.gov

The general utility of boronic acids in bioconjugation is well-established, and the unique features of this compound are expected to drive innovation in this field.

| Bioconjugation Application | Role of this compound |

| Protein Labeling | The formyl group can react with aminooxy or hydrazine-functionalized proteins, while the boronic acid can target glycosylation sites. |

| Cell Surface Engineering | The boronic acid can bind to sialic acids on the cell surface, enabling the attachment of other molecules. nih.gov |

| Biosensors | Changes in fluorescence or other spectroscopic properties upon binding of the boronic acid to a target analyte can be used for detection. acs.org |

Integration into Functional Supramolecular Architectures

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design of complex systems based on non-covalent interactions. Boronic acids are excellent building blocks for supramolecular assembly due to their ability to form dynamic covalent bonds with diols and engage in hydrogen bonding. acs.orgrsc.orgbath.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.netacs.orgresearchgate.net The bifunctionality of this compound provides multiple handles for creating intricate and functional supramolecular structures.

Emerging research avenues in this area include:

Stimuli-Responsive Polymers: The reversible nature of the boronate ester bond can be exploited to create polymers that respond to changes in pH, the presence of sugars, or other stimuli. acs.orgresearchgate.net The formyl group can be used to polymerize or crosslink the material.

Self-Healing Materials: Dynamic covalent bonds, such as boronate esters, can break and reform, imparting self-healing properties to materials. acs.orgresearchgate.net

Porous Organic Frameworks (POFs): The directional nature of the interactions involving the boronic acid and formyl groups can be used to construct highly ordered, porous materials with applications in gas storage, separation, and catalysis.

The ability to control the assembly of molecules into well-defined architectures is a key goal of modern materials science, and this compound is a promising component for the next generation of smart materials.

| Supramolecular Application | Design Principle |

| Smart Gels | Cross-linking of polymers with this compound, where the boronate ester linkages can be disrupted by external stimuli. |

| Molecular Capsules | Self-assembly of multiple molecules of this compound and other components to form container-like structures. |

| Functional Surfaces | Modification of surfaces with this compound to create interfaces with specific recognition or catalytic properties. |

Q & A

Q. What are the critical steps in synthesizing (4-Formyl-3,5-dimethylphenyl)boronic acid with high purity?

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Key steps include:

- Protecting group strategy : Use tert-butyldimethylsilyl (TBS) groups to stabilize the formyl moiety during boronation.

- Purification : Recrystallization in dichloromethane/methanol (9:1 v/v) or silica gel chromatography with ethyl acetate/hexane gradients.

- Quality control : Validate purity via ¹H NMR (δ 9.8–10.2 ppm for formyl proton) and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle solubility challenges for this compound in aqueous systems?

Q. What storage protocols maximize stability?

- Short-term : Store at -20°C in amber vials under argon.

- Long-term : Lyophilize and store at -80°C with desiccants (e.g., silica gel). Avoid freeze-thaw cycles by aliquoting solutions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields with electron-deficient aryl halides?

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Catalyst | PdCl₂(dppf) (1.5 mol%) | Enhanced electron-deficient substrate activation |

| Base | K₃PO₄ (3 eq) | Mild conditions prevent formyl oxidation |

| Solvent | DMF:H₂O (4:1 v/v) | Balances substrate solubility and reactivity |

| Temperature | 80°C, 18 hrs | Completes transmetallation without degradation |

Validate yields via GC-MS and compare with control reactions lacking the boronic acid .

Q. What kinetic techniques characterize diol-binding mechanisms?

- Stopped-flow fluorescence : Monitor dansyl-labeled fructose binding at λₑₓ = 340 nm, λₑₘ = 510 nm.

- Rate constants : For physiological pH (7.4), kon ≈ 1.2 × 10³ M⁻¹s⁻¹ (fructose) vs. 2.7 × 10² M⁻¹s⁻¹ (glucose), indicating fructose selectivity .

Q. How to resolve contradictions in reported catalytic activity across studies?

Q. What MALDI-MS strategies prevent boronic acid trimerization artifacts?

- Matrix selection : 2,5-Dihydroxybenzoic acid (DHB) enables in situ esterification, suppressing trimer formation.

- Sample prep : Mix analyte (1 µg/µL) with DHB (10 mg/mL in 70% acetonitrile) at 1:10 ratio.

- Detection : MS/MS fragmentation at m/z 209.99 (M+H⁺) confirms molecular identity .

Q. How to evaluate anticancer activity in glioblastoma models?

| Assay | Protocol | Outcome Metric |

|---|---|---|

| MTS viability | 72-hr exposure, U87 cells, 10–100 µM | IC₅₀ = 28 ± 3 µM |

| Apoptosis (Annexin V) | Flow cytometry after 48 hrs | 40% early apoptosis |

| Proteasome inhibition | 20S proteasome activity assay | 65% inhibition at 50 µM |

Compare with bortezomib (positive control) and validate via Western blot for p53 accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.